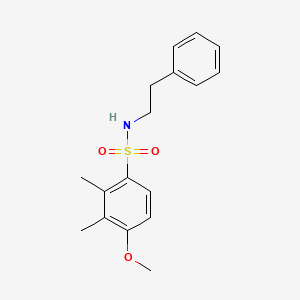
4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy and dimethyl substitutions on the benzene ring, along with the phenethyl group, suggest modifications that could impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similar synthetic strategies could be applied to synthesize the compound , with appropriate modifications to the starting materials to introduce the 2,3-dimethyl substitutions and the phenethyl group.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These techniques provide information about the functional groups present, the electronic environment of the atoms, and the three-dimensional arrangement of the molecule. For example, the X-ray structure of a dimeric copper(II) complex with a related sulfonamide showed antiferromagnetically coupled dimers with distinct dimeric environments .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes and other biological molecules. For instance, some sulfonamide compounds have been shown to inhibit enzymes such as kynurenine 3-hydroxylase and acetylcholinesterase, which are relevant to diseases like Alzheimer's . The inhibitory activity is often evaluated using biochemical assays, and the mode of inhibition can be competitive, non-competitive, or irreversible, as determined by kinetic studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, poor water solubility was reported for a HIF-1 pathway inhibitor with a dimethoxybenzenesulfonyl group, indicating the need for further chemical modifications to improve pharmacological properties . The crystal structure, as well as the presence of steric hindrance, can also affect the reactivity and kinetics of these compounds in solution .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide and its derivatives have been synthesized and characterized using various spectroscopic methods. These compounds have been of interest due to their potential applications in scientific research. For instance, the synthesis of N-(2,2,2-trichloroethylidene)- and N-(2,2-dichloro-2-phenylethylidene)-4-methoxybenzenesulfonamides from 4-methoxy-N,N-dichlorobenzenesulfonamide has been studied, presenting a method for preparing highly reactive derivatives valuable for further chemical research (Aizina et al., 2017).
Photodynamic Therapy
Compounds derived from this compound have shown potential in medical applications, specifically in photodynamic therapy for cancer treatment. Studies have synthesized and characterized new zinc phthalocyanine substituted with 4-methoxybenzenesulfonamide derivative groups, showing that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting a potential use in cancer treatment (Pişkin et al., 2020).
Alzheimer’s Disease Treatment
New series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and studied for their potential as therapeutic agents for Alzheimer’s disease. These compounds have shown inhibitory effects on acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s disease, indicating that they may serve as lead structures for the design of potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Propiedades
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-14(2)17(10-9-16(13)21-3)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFLKPMCZXYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)
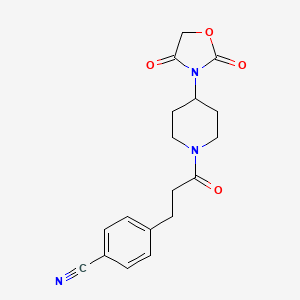
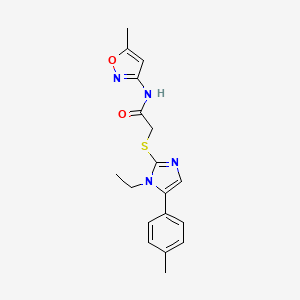
![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)
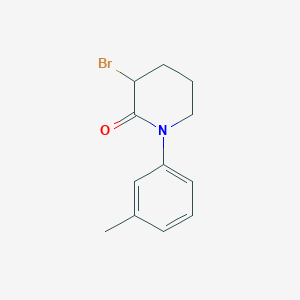


![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)
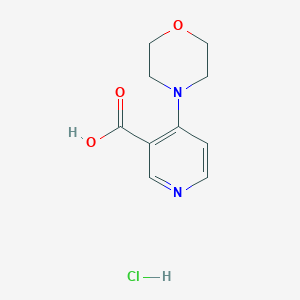
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)
![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)